2-(4-bromo-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
It’s plausible that the compound interacts with its targets by fitting into specific active sites, as suggested by molecular simulation studies of related compounds .
Result of Action
Related compounds have shown antiparasitic activity, suggesting potential cytotoxic effects on parasitic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Types of Reactions:
Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-(1H-pyrazol-1-yl)ethanol.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 2-(4-Bromoindol-1-yl)ethanol
- 2-(4-Bromophenoxy)ethanol
- 2-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol
Comparison: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWXYIZJBMWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586331 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-81-0 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromopyrazol-1-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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